4-Methylpentanal-d7 chemical properties and structure
4-Methylpentanal-d7 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Methylpentanal-d7. The information is curated for professionals in research and development, with a focus on data presentation and logical workflow.
Core Chemical Properties
4-Methylpentanal-d7 is a deuterated analogue of 4-methylpentanal, also known as isocaproaldehyde. The incorporation of seven deuterium atoms significantly increases its molecular weight compared to the non-labeled compound, making it a valuable tool in tracer studies and as a labeled internal standard in mass spectrometry-based analyses. Its primary documented application is as a key intermediate in the synthesis of deuterated Pregabalin and related compounds[1].
A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | 4-Methylpentanal-d7 | [1] |
| CAS Number | 1794978-55-4 | [1][2] |
| Molecular Formula | C₆H₅D₇O | [1][2] |
| Molecular Weight | 107.20 g/mol | [2] |
| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7, γ-Methylvaleraldehyde-d7 | [1] |
Chemical Structure
The chemical structure of 4-Methylpentanal-d7 is characterized by a pentanal backbone with a methyl group at the fourth carbon position. The seven deuterium atoms are located on the isopropyl group and the adjacent methylene group.
Structural Representations (for non-deuterated analogue):
The deuterated positions in 4-Methylpentanal-d7 would be at the two methyl groups of the isopropyl moiety and the adjacent methylene group.
Physicochemical Properties (Predicted for non-deuterated analogue)
| Property | Predicted Value | Source(s) |
| Water Solubility | 3.8 g/L | [5] |
| logP | 1.92 | [5] |
| Polar Surface Area | 17.07 Ų | [5] |
| Hydrogen Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 3 | [5] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 4-Methylpentanal-d7 are not widely published. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for the synthesis of the non-deuterated analogue[6].
Hypothetical Synthetic Protocol: Oxidation of Deuterated 4-Methylpentan-1-ol
A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.
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Step 1: Synthesis of 4-Methylpentan-1-ol-d7: This deuterated alcohol precursor would first need to be synthesized. This could potentially be achieved through the reduction of a corresponding deuterated carboxylic acid or ester using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
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Step 2: Oxidation: The resulting 4-Methylpentan-1-ol-d7 would then be oxidized to 4-Methylpentanal-d7. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide would be suitable to prevent over-oxidation to the carboxylic acid[6].
Reaction: (CD₃)₂CDCD₂CH₂OH + [Oxidizing Agent] → (CD₃)₂CDCD₂CHO
Purification: The product would likely be purified using standard techniques such as distillation or column chromatography.
Analytical Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, and ²H NMR would confirm the presence and location of deuterium atoms. ¹³C NMR would also show characteristic shifts for the carbonyl carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of 107.20 and the isotopic enrichment.
Logical Workflow: Synthesis and Application
The following diagram illustrates a logical workflow for the synthesis of 4-Methylpentanal-d7 and its subsequent use as an intermediate in the synthesis of deuterated Pregabalin.
Caption: Synthetic workflow for 4-Methylpentanal-d7 and its use.
Applications in Research and Drug Development
The primary utility of 4-Methylpentanal-d7 lies in its application as a labeled building block for the synthesis of more complex deuterated molecules[1].
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Isotope Dilution Mass Spectrometry (IDMS): It can be used to synthesize deuterated internal standards for quantitative analysis of Pregabalin or its metabolites.
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Metabolic Studies: Deuterated drugs, synthesized using intermediates like 4-Methylpentanal-d7, are used in pharmacokinetic studies to investigate drug metabolism without the use of radioactive labels. The deuterium label can alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect), which can be a strategy to improve a drug's metabolic profile.
Safety and Handling
While specific safety data for 4-Methylpentanal-d7 is not available, the non-deuterated analogue is known to be a flammable liquid and an irritant. Standard laboratory safety precautions should be taken, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Human Metabolome Database: Showing metabocard for 4-Methylpentanal (HMDB0001318) [hmdb.ca]
- 4. NP-MRD: Showing NP-Card for 4-Methylpentanal (NP0086753) [np-mrd.org]
- 5. Showing Compound 4-Methylpentanal (FDB022551) - FooDB [foodb.ca]
- 6. WO2016104333A1 - Method for producing 4-methylpentanal - Google Patents [patents.google.com]


